

SR9186: A Case of Mistaken Identity in REV-ERB Agonism

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Compound of Interest		
Compound Name:	SR9186	
Cat. No.:	B15575178	Get Quote

For researchers and professionals in drug development, the precise understanding of a compound's mechanism of action is paramount. While the user requested a comparative guide of **SR9186** against other REV-ERB agonists, extensive research indicates that **SR9186** (also known as ML368) is not a REV-ERB agonist but a selective inhibitor of the cytochrome P450 enzyme CYP3A4.[1] This crucial distinction means a direct comparison of **SR9186**'s performance with that of true REV-ERB agonists would be scientifically unfounded.

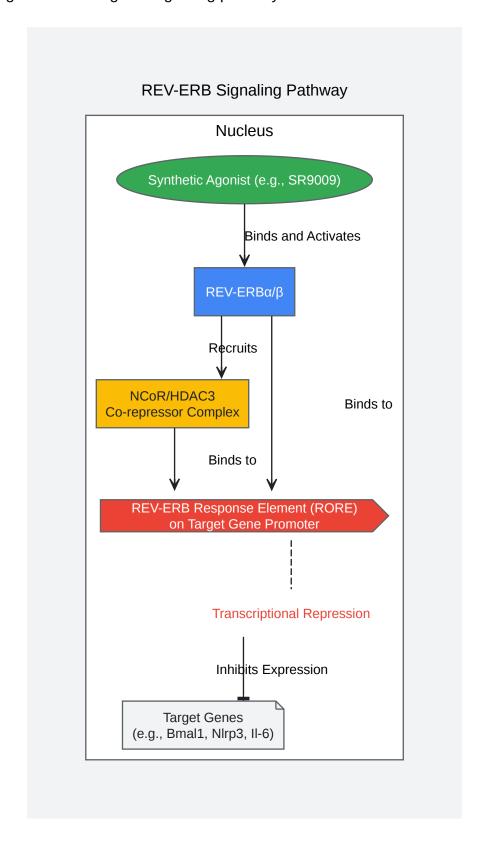
This guide will, therefore, pivot to provide a comprehensive comparison of well-established REV-ERB agonists, namely GSK4112, SR9009, SR9011, and STL1267. It will adhere to the requested format, presenting quantitative data, experimental methodologies, and pathway visualizations to offer a valuable resource for researchers in the field of circadian rhythm and metabolic diseases.

The REV-ERB Signaling Pathway: A Transcriptional Repressor

The REV-ERB nuclear receptors (REV-ERBα and REV-ERBβ) are critical components of the mammalian circadian clock. They function as transcriptional repressors, playing a key role in the negative feedback loop that governs circadian rhythm. Upon binding to their natural ligand, heme, or synthetic agonists, REV-ERBs recruit the Nuclear Receptor Co-repressor (NCoR) complex, which includes histone deacetylases (HDACs). This complex then binds to REV-ERB response elements (ROREs) on the DNA, leading to the repression of target gene transcription, most notably Bmal1, a core activator of the circadian clock.



Below is a diagram illustrating this signaling pathway.



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Caption: Agonist binding to REV-ERB recruits the NCoR/HDAC3 co-repressor complex, leading to transcriptional repression of target genes.

Comparative Analysis of REV-ERB Agonists

The following table summarizes the key quantitative data for prominent REV-ERB agonists. These compounds have been instrumental in elucidating the physiological roles of REV-ERB in metabolism, inflammation, and cancer.



Compound	Target(s)	Potency (EC50/IC50)	Key Features	Reference(s)
GSK4112	REV-ERBα/β	~2 µM (in cell- based assays)	First synthetic REV-ERB agonist identified. Limited in vivo use due to poor pharmacokinetic properties.	[2]
SR9009	REV-ERBα/β	REV-ERBα: 790 nM, REV-ERBβ: 560 nM (IC50 in cell-free assay)	Widely used in in vivo studies. Demonstrates effects on metabolism, endurance, and inflammation. Reports of poor oral bioavailability.	[3]
SR9011	REV-ERBα/β	REV-ERBα: 480 nM, REV-ERBβ: 270 nM (IC50 in cell-free assay)	Similar to SR9009 with slightly improved potency. Also used extensively in in vivo models.	[3]
STL1267	REV-ERBα/β	High affinity (specific values not consistently reported)	A newer generation agonist with reported greater potency and selectivity than SR9009.[4]	[4]



Experimental Protocols for Characterizing REV-ERB Agonists

The characterization of novel REV-ERB agonists involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and physiological effects.

In Vitro Assays

- Co-transfection/Luciferase Reporter Assay:
 - Objective: To determine the functional potency of the agonist in a cellular context.
 - Methodology:
 - HEK293T cells are co-transfected with a plasmid expressing a Gal4 DNA-binding domain fused to the REV-ERB ligand-binding domain (LBD) and a reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS).
 - 2. Transfected cells are treated with varying concentrations of the test compound.
 - Luciferase activity is measured, which is indicative of the recruitment of co-repressors by the activated REV-ERB LBD. A decrease in luciferase activity signifies agonist activity.
 - 4. EC50 values are calculated from the dose-response curve.
- Quantitative Real-Time PCR (qRT-PCR):
 - Objective: To measure the effect of the agonist on the expression of known REV-ERB target genes.
 - Methodology:
 - 1. A relevant cell line (e.g., HepG2 hepatocytes, primary macrophages) is treated with the agonist.
 - 2. RNA is extracted from the cells after a specified incubation period.



- 3. cDNA is synthesized from the RNA.
- qRT-PCR is performed using primers specific for REV-ERB target genes (e.g., BMAL1, NR1D1, IL-6).
- 5. The relative change in gene expression compared to a vehicle-treated control is calculated.

In Vivo Experiments

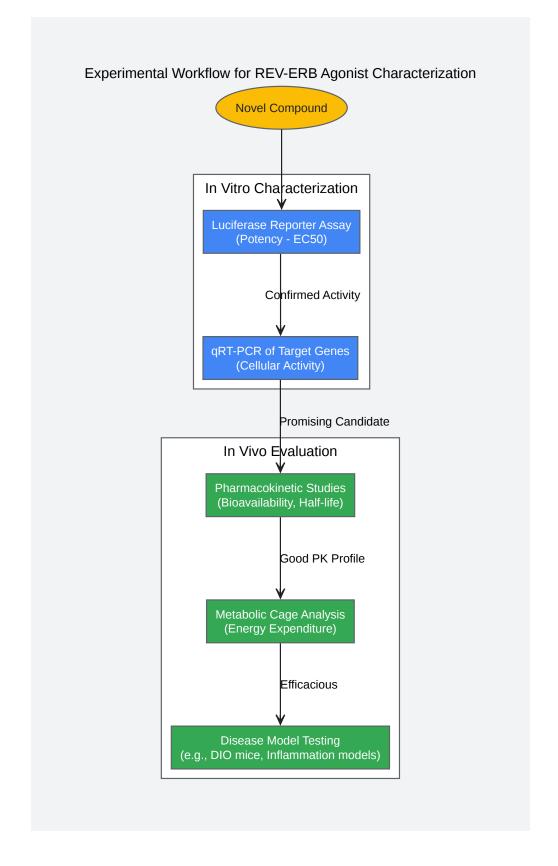
- Pharmacokinetic Analysis:
 - Objective: To determine the absorption, distribution, metabolism, and excretion (ADME)
 properties of the agonist.
 - Methodology:
 - 1. The compound is administered to mice via a specific route (e.g., intraperitoneal injection, oral gavage).
 - 2. Blood samples are collected at various time points post-administration.
 - 3. The concentration of the compound in the plasma is measured using techniques like LC-MS/MS.
 - 4. Pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), and time to maximum concentration (Tmax) are calculated.
- Metabolic Cage Studies:
 - Objective: To assess the effect of the agonist on whole-body metabolism.
 - Methodology:
 - Mice are housed in metabolic cages that continuously monitor oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), food and water intake, and locomotor activity.



- 2. After a baseline recording period, mice are treated with the agonist.
- 3. Changes in the measured parameters are analyzed to determine the effect on energy expenditure and substrate utilization.

Below is a workflow diagram for the characterization of a novel REV-ERB agonist.





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Caption: A typical workflow for the preclinical evaluation of a novel REV-ERB agonist.



In conclusion, while **SR9186** is not a relevant compound for a comparative guide on REV-ERB agonists, the field has a robust and growing toolkit of chemical probes. The established agonists discussed herein have been pivotal in advancing our understanding of the circadian clock's role in health and disease, and the methodologies described provide a framework for the continued development of novel therapeutics targeting the REV-ERB nuclear receptors.

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